molecular formula C10H13ClN4 B3358367 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine CAS No. 79363-47-6

1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine

Cat. No. B3358367
CAS RN: 79363-47-6
M. Wt: 224.69 g/mol
InChI Key: OKYVDAQDLSUHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine, also known as CHTP, is a chemical compound that has been studied for its potential therapeutic applications. CHTP is a heterocyclic compound containing a phthalazine ring system and a hydrazine group. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and DNA damage response pathways. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation and oxidative stress, and reduce the levels of reactive oxygen species. Additionally, this compound has been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine in lab experiments is its stability and purity. This compound is a stable compound that can be easily synthesized and purified, making it a useful tool for studying its biochemical and physiological effects. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine. One area of interest is the development of this compound analogs with improved anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases. Finally, studies are needed to investigate the safety and toxicity of this compound in vivo, which will be important for the development of this compound as a potential therapeutic agent.

Scientific Research Applications

1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may have therapeutic applications in other diseases.

properties

IUPAC Name

(6-chloro-4,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4/c11-9-7-5-1-3-6(4-2-5)8(7)10(13-12)15-14-9/h5-6H,1-4,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYVDAQDLSUHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3=C2C(=NN=C3NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452186
Record name 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79363-47-6
Record name 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Reactant of Route 2
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Reactant of Route 3
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Reactant of Route 4
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Reactant of Route 5
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Reactant of Route 6
1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydro-5,8-ethanophthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.